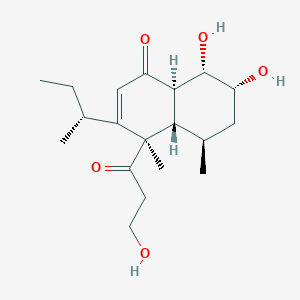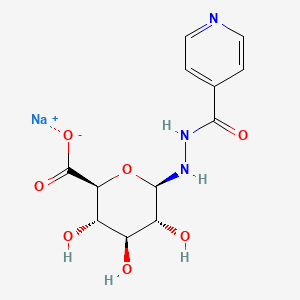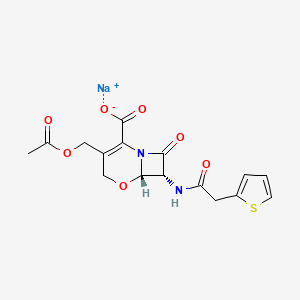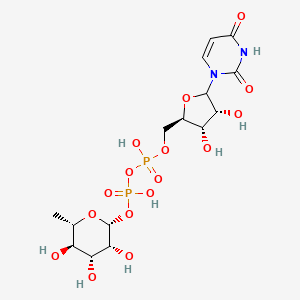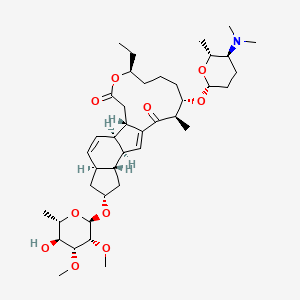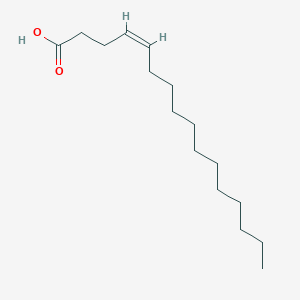
(4Z)-hexadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-hexadecenoic acid is a hexadecenoic acid with a cis-double bond at position C-4.
Wissenschaftliche Forschungsanwendungen
Myocardial Imaging
(4Z)-Hexadecenoic acid, specifically as 123I-hexadecenoic acid, has been studied for its potential in myocardial imaging. It is a terminally iodinated, 17-carbon fatty acid analog rapidly degraded in the myocardium. This compound could be useful for estimating regional myocardial perfusion and distinguishing viable ischemic tissue from infarcted tissue. High count rates achievable with the iodine label allow for qualitative multiprojection images or quantifiable single projection high count images in a relatively short time. This makes it a promising agent in cardiac imaging, especially for identifying ischemic defects in anginal patients without the need for stress induction (Poe et al., 1977).
Control of Disease-Carrying Mosquitoes
5-Hexadecenoic acid, a derivative of (4Z)-hexadecenoic acid, has been identified as potentially useful in controlling the disease-carrying mosquito Culex quinquefasciatus. This fatty acid is produced in the seeds of Kochia scoparia, and the isolation of acyl-acyl carrier protein desaturases from this species has facilitated functional characterization (Whitney et al., 2000).
Biomarker Development
Hexadecenoic fatty acids, including (4Z)-hexadecenoic acid, are seen as interesting targets in plasma lipidomic studies and biomarker development. Their various isomers have differing origins and roles in the body, such as signaling activity in adipose tissue or as components of sebum. The elucidation of these isomers, including their formation pathways and distribution in different lipid classes, can offer insights into metabolic processes and stress responses in the human body (Sansone et al., 2013).
Anti-Inflammatory Properties
Certain isomers of hexadecenoic acid, such as palmitoleic acid (cis-9-hexadecenoic acid), have been identified as having anti-inflammatory properties. These isomers are found in various cellular lipid pools and are mobilized in response to inflammatory stimuli. Their release and conversion into other lipid mediators could be crucial in understanding and harnessing their anti-inflammatory effects (Astudillo et al., 2020).
Eigenschaften
Produktname |
(4Z)-hexadecenoic acid |
|---|---|
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
(Z)-hexadec-4-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h12-13H,2-11,14-15H2,1H3,(H,17,18)/b13-12- |
InChI-Schlüssel |
OXGMPGKZDZPDIF-SEYXRHQNSA-N |
Isomerische SMILES |
CCCCCCCCCCC/C=C\CCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCC=CCCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



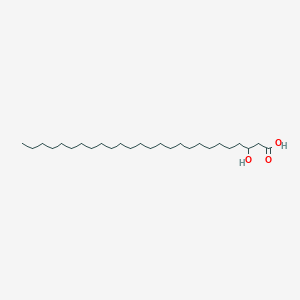
![(15R)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264548.png)
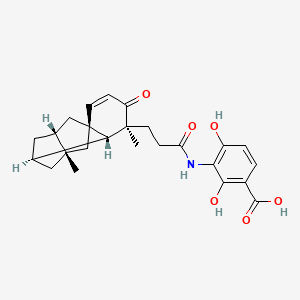

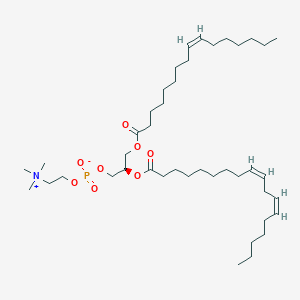
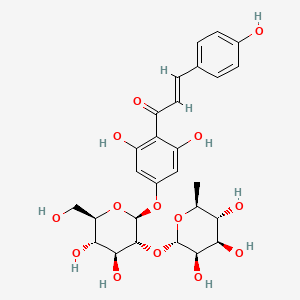
![2,7,17-Trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione](/img/structure/B1264557.png)
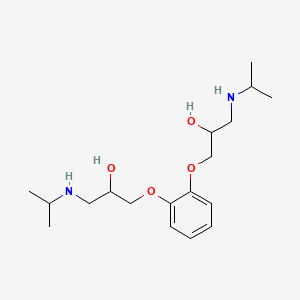
![3-[1-[Oxo-(1-phenylcyclopentyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1264560.png)
